molecular formula C22H26N2O2S B12137334 ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate

ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate

Cat. No.: B12137334
M. Wt: 382.5 g/mol
InChI Key: RLTFVCKGLXKDCV-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate is a complex organic compound that features a unique combination of indole, thiophene, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and thiophene intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylate
  • Ethyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate
  • 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylic acid

Uniqueness

Ethyl 1-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]piperidine-4-carboxylate is unique due to its specific combination of indole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 1-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate

InChI

InChI=1S/C22H26N2O2S/c1-3-26-22(25)16-10-12-24(13-11-16)21(19-9-6-14-27-19)20-15(2)23-18-8-5-4-7-17(18)20/h4-9,14,16,21,23H,3,10-13H2,1-2H3

InChI Key

RLTFVCKGLXKDCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC=CS2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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